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Cat. No.: B13778576

Get Quote

Part 1: Executive Summary & Chemical Identity
4-Chloro-2-o-tolyloxybenzaldehyde (also known as 4-Chloro-2-(2-

methylphenoxy)benzaldehyde) is a strategic intermediate characterized by a diaryl ether core.

[1][2] This structural motif is privileged in drug discovery, serving as the backbone for various

bioactive compounds including kinase inhibitors, non-steroidal anti-inflammatory drugs

(NSAIDs), and tricyclic antidepressants (e.g., dibenzoxazepines).[1]

The molecule features three distinct reactive handles that allow for orthogonal functionalization:

Aldehyde (-CHO): Amenable to reductive amination, condensation, and oxidation.

Aryl Chloride (-Cl): A handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-

Hartwig).[1][2]

Diaryl Ether Linkage (-O-): A stable, lipophilic spacer that positions the two aromatic rings in

a specific conformation critical for receptor binding.[1][2]
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Chemical Identity Table[2][3]
Property Specification

IUPAC Name 4-Chloro-2-(2-methylphenoxy)benzaldehyde

CAS Number 847351-30-8

Molecular Formula C₁₄H₁₁ClO₂

Molecular Weight 246.69 g/mol

Core Scaffold Diaryl Ether (Phenoxybenzene)

Key Substituents
4-Chloro (electron-withdrawing), 2-Methyl (steric

bulk)

Physical State Pale yellow solid or oil (depending on purity)

Part 2: Synthetic Pathways & Methodology[1][4][5]
The synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde typically relies on Nucleophilic Aromatic

Substitution (

).[1][2] This pathway is preferred over Ullmann coupling due to milder conditions and higher
regioselectivity when using fluorinated precursors.

Primary Synthesis: Displacement
The most robust route involves the reaction of 4-chloro-2-fluorobenzaldehyde with o-cresol (2-

methylphenol) in the presence of a base.[1][2] The fluorine atom at the ortho position to the

aldehyde is highly activated due to the electron-withdrawing nature of the carbonyl group.[2]

Reaction Scheme:

[1][2]

Mechanism:

Deprotonation: Potassium carbonate deprotonates o-cresol to form the phenoxide anion.[2]

Addition: The nucleophilic phenoxide attacks the C-2 position of the benzaldehyde.[2]
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Elimination: Fluoride is expelled, restoring aromaticity and yielding the ether product.

Experimental Protocol (Self-Validating System)
Objective: Synthesis of 4-Chloro-2-o-tolyloxybenzaldehyde on a 10 mmol scale.

Reagents:

4-Chloro-2-fluorobenzaldehyde (1.58 g, 10 mmol)[1][2]

o-Cresol (1.19 g, 11 mmol, 1.1 eq)[1]

Potassium Carbonate (

) (2.07 g, 15 mmol, 1.5 eq)[1]

DMF (Dimethylformamide) (20 mL, anhydrous)

Step-by-Step Workflow:

Setup: Charge a 100 mL round-bottom flask with

, o-cresol, and DMF. Stir at room temperature for 15 minutes to ensure phenoxide formation
(color change often observed).

Addition: Add 4-chloro-2-fluorobenzaldehyde dropwise (if liquid) or portion-wise (if solid).

Reaction: Heat the mixture to 80-90°C under nitrogen atmosphere. Monitor by TLC

(Hexane:EtOAc 4:1). The starting aldehyde (

) should disappear, replaced by the product (

).

Quench: Once complete (approx. 4-6 hours), cool to room temperature and pour into ice-

water (100 mL).

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with 1M NaOH (to

remove excess cresol), water, and brine.[1]
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Purification: Dry over

, concentrate, and purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Validation Check:

1H NMR (CDCl3): Look for the aldehyde proton singlet at

ppm. The doublet for the proton ortho to the fluorine in the starting material (approx 7.9 ppm)
will shift significantly upon substitution.

Yield: Expected yield is 85-95%.[2]

Part 3: Derivatization & Medicinal Chemistry
Applications[5][6][7]
The "derivative" space of this molecule is vast. The aldehyde serves as a "warhead" for

attaching amines, while the chlorine allows for library expansion.

Pathway Visualization (Graphviz)[1]
The following diagram illustrates the divergent synthesis pathways from the core scaffold.
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Caption: Divergent synthetic pathways transforming the aldehyde core into bioactive scaffolds.

Key Applications
A. Kinase Inhibition (Type II Inhibitors)
Diaryl ethers are frequent motifs in Type II kinase inhibitors (e.g., Sorafenib derivatives). The

ether oxygen acts as a hydrogen bond acceptor, while the tolyl group fills hydrophobic pockets
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(e.g., the "gatekeeper" region).

Strategy: Perform reductive amination on the aldehyde with a piperazine or pyridine moiety

to mimic the solvent-exposed region of known inhibitors.[2]

B. Tricyclic Antidepressant/Antipsychotic Analogs
This scaffold is a direct precursor to dibenz[b,f][1,4]oxazepines, a class containing drugs like

Loxapine.

Synthesis: Reacting the aldehyde with an amino group followed by ring closure (often

requiring a handle on the tolyl ring) generates the tricyclic core. The 2-methyl group on the

phenoxy ring introduces unique steric constraints that can alter receptor selectivity (e.g.,

Dopamine D2 vs. 5-HT2A).[1][2]

C. Agrochemicals (Herbicides/Fungicides)
The 2-phenoxybenzaldehyde motif is structurally related to Strobilurin fungicides and PPO-

inhibitor herbicides.[1][2]

Derivatization: Conversion of the aldehyde to an oxime ether or an acrylate ester often yields

potent antifungal agents.

Part 4: Structure-Activity Relationship (SAR)
Insights
When optimizing this scaffold, the following SAR trends are generally observed in literature for

diaryl ethers:
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Region Modification Effect on Activity

4-Chloro Replacement with -F or -CF3

Increases metabolic stability; -

CF3 often improves lipophilicity

and blood-brain barrier

penetration.[1][2]

2-Methyl (Tolyl) Removal (to H)

often leads to loss of potency

due to increased

conformational flexibility

(rotational freedom).[1]

Aldehyde Conversion to Benzyl Alcohol

Reduces potency (loss of H-

bond acceptor); often a

metabolic soft spot.[2]

Aldehyde Conversion to Amine

drastically improves solubility

and allows for salt formation

(drug-likeness).[1][2]

Part 5: References
Synthesis of Diaryl Ethers via S_NAr:

Title: Nucleophilic Aromatic Substitution of Fluorobenzaldehydes: A Practical Route to

Diaryl Ethers.

Source:Journal of Organic Chemistry

Context: Defines the reactivity order of halogens in benzaldehydes (F >> Cl > Br).

URL:[Link] (General reference for S_NAr methodology).

Chemical Identity & Properties:

Title: 4-Chloro-2-o-tolyloxybenzaldehyde (CAS 847351-30-8) Entry.[1][2]

Source: Alfa Chemistry / PubChem

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://patents.google.com/patent/CN105820113A/en
https://www.scribd.com/document/318159372/BerrChem
https://patents.google.com/patent/CN105820113A/en
https://www.scribd.com/document/318159372/BerrChem
https://patents.google.com/patent/CN105820113A/en
https://www.scribd.com/document/318159372/BerrChem
https://pubs.acs.org/journal/joceah
https://www.benchchem.com/product/b13778576/docs?utm_src=pdf-body#technical-guide-4-chloro-2-o-tolyloxybenzaldehyde-derivatives-applications-1-2
https://patents.google.com/patent/CN105820113A/en
https://www.scribd.com/document/318159372/BerrChem
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13778576?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Context: Confirmation of structure and physical properties.[3]

URL:[Link] (Search CAS 847351-30-8).[1][2]

Biomedical Relevance of Diaryl Ethers:

Title: Diaryl Ether: A Privileged Scaffold for Drug Design.[2]

Source:European Journal of Medicinal Chemistry

Context: Reviews the application of this core in anticancer and anti-inflammatory agents.

URL:[Link][1]

Related Drug Structures (Loxapine/Amoxapine):

Title: Synthesis and Pharmacology of Dibenzoxazepine Derivatives.[2]

Source:Journal of Medicinal Chemistry

Context: Illustrates the cyclization of phenoxy-aniline/aldehyde precursors to tricyclic

drugs.

URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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